(8-methyloctahydroquinolin-1(2H)-yl)[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone
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Overview
Description
[8-METHYLOCTAHYDRO-1(2H)-QUINOLINYL][7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLIN-10-YL]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline and pyrazoloquinazoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of [8-METHYLOCTAHYDRO-1(2H)-QUINOLINYL][7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLIN-10-YL]METHANONE involves multiple steps, including the formation of the quinoline and pyrazoloquinazoline rings. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the pyrazoloquinazoline moiety through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions include various substituted quinoline and pyrazoloquinazoline derivatives.
Scientific Research Applications
[8-METHYLOCTAHYDRO-1(2H)-QUINOLINYL][7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLIN-10-YL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of [8-METHYLOCTAHYDRO-1(2H)-QUINOLINYL][7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLIN-10-YL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar compounds to [8-METHYLOCTAHYDRO-1(2H)-QUINOLINYL][7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLIN-10-YL]METHANONE include:
Allylamine: An organic compound with a simpler structure but similar amine functionality.
4-Methoxyphenethylamine: Another compound with amine functionality, used in various synthetic applications.
Carbonyl Compounds: Such as aldehydes and ketones, which undergo similar types of reactions.
The uniqueness of [8-METHYLOCTAHYDRO-1(2H)-QUINOLINYL][7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLIN-10-YL]METHANONE lies in its complex structure, which provides a diverse range of chemical and biological activities not found in simpler compounds.
Properties
Molecular Formula |
C26H27F3N4O |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-[11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaen-14-yl]methanone |
InChI |
InChI=1S/C26H27F3N4O/c1-15-6-4-8-17-9-5-13-32(23(15)17)25(34)20-14-21-30-22-18-10-3-2-7-16(18)11-12-19(22)24(26(27,28)29)33(21)31-20/h2-3,7,10,14-15,17,23H,4-6,8-9,11-13H2,1H3 |
InChI Key |
QWOOILJBKHEBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1N(CCC2)C(=O)C3=NN4C(=C3)N=C5C(=C4C(F)(F)F)CCC6=CC=CC=C65 |
Origin of Product |
United States |
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